1-Benzyl-pyrrolidine-3,4-dicarbonitrile
Description
1-Benzyl-pyrrolidine-3,4-dicarbonitrile is a pyrrolidine derivative featuring two cyano (-CN) groups at the 3- and 4-positions and a benzyl substituent at the 1-position.
Properties
IUPAC Name |
1-benzylpyrrolidine-3,4-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c14-6-12-9-16(10-13(12)7-15)8-11-4-2-1-3-5-11/h1-5,12-13H,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWMQEMWDVQAEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401249596 | |
| Record name | 1-(Phenylmethyl)-3,4-pyrrolidinedicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401249596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885957-05-1 | |
| Record name | 1-(Phenylmethyl)-3,4-pyrrolidinedicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885957-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Phenylmethyl)-3,4-pyrrolidinedicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401249596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-pyrrolidine-3,4-dicarbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzylamine with succinonitrile in the presence of a base can yield the desired product. The reaction typically requires heating and may be carried out in a solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-pyrrolidine-3,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Corresponding dicarboxylic acids.
Reduction: Corresponding diamines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
1-Benzyl-pyrrolidine-3,4-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-pyrrolidine-3,4-dicarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs with Pyrrolidine/Pyrrole Cores
(a) 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile
- Structure: Pyrrole core with amino (-NH₂), chloro (-Cl), and two cyano groups.
- Synthesis: Synthesized via reaction of tetracyanoethylene (TCNE) with HCl(g) in the presence of Sn and ethanol (74% yield) .
- Applications: Potential in pharmaceuticals, agrochemicals, and polymers due to its functionalized heterocyclic core .
(b) (3S,4S)-1-Benzylpyrrolidine-3,4-diol
- Structure: Pyrrolidine core with hydroxyl (-OH) groups instead of cyano groups.
- Synthesis : Derived from L-tartaric acid via condensation with benzylamine and subsequent NaBH₄–BF₃·Et₂O reduction .
- Key Difference: Hydroxyl groups enable hydrogen bonding, influencing crystallinity and biological activity, whereas cyano groups in 1-benzyl-pyrrolidine-3,4-dicarbonitrile may enhance electron-deficient character for optoelectronic applications.
Pyridine/Phenanthrene Dicarbonitrile Derivatives
(a) 2-(Pyrrolidin-1-yl)-pyridine-3,4-dicarbonitrile
- Structure: Pyridine core with pyrrolidinyl and cyano groups.
- Photophysics : Displays dual-state emission (DSE) with efficiencies up to 80% in solvents and crystals, outperforming many analogs .
(b) 4-CN-TCPy (2-(Dicyanomethylene)-1,2-dihydropyridine-3,4-dicarbonitrile)
- Structure : Dihydropyridine core with extended conjugation.
- Emission : Solid-state red/NIR emission vs. blue fluorescence in solution, demonstrating substituent-dependent solvatochromism .
- Key Insight : The rigid pyrrolidine ring in this compound might suppress solvatochromic effects but enhance thermal stability.
Benzyl-Substituted Heterocycles
(a) 1-Benzyl-1,4-dihydropyridine-3-carbonitrile
- Structure: Dihydropyridine core with a single cyano group.
- Properties : Lower molecular weight (196.25 g/mol) and reduced steric hindrance compared to the dicarbonitrile analog .
- Applications : Likely used as a precursor in pharmaceutical intermediates, whereas dicarbonitriles may serve as building blocks for conjugated materials.
(b) 1-Benzylpyrrolidin-3-one
- Structure : Pyrrolidine core with a ketone group.
- Functionality: The ketone enables nucleophilic reactions (e.g., oxime formation), contrasting with the electrophilic cyano groups in this compound .
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